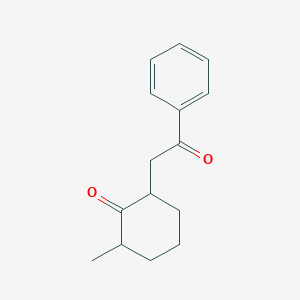

Cyclohexanone, 2-methyl-6-(2-oxo-2-phenylethyl)-

Description

Structural Features

- Cyclohexanone core : A six-membered ring with a ketone group at position 1.

- Methyl substituent : Positioned axially at carbon 2, introducing steric hindrance.

- Phenacyl group : A ketone-linked benzyl moiety at carbon 6, creating conjugation between the cyclohexanone and phenyl rings.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-6-phenacylcyclohexan-1-one |

| Molecular Formula | C15H18O2 |

| Molecular Weight (g/mol) | 230.30 |

| SMILES | CC1CCCC(C1=O)CC(=O)C2=CC=CC=C2 |

| InChIKey | WGZQXOVFBRWNKV-UHFFFAOYSA-N |

The phenacyl group’s orientation relative to the cyclohexanone ring significantly influences intramolecular interactions, as evidenced by X-ray crystallography.

Properties

CAS No. |

144536-59-4 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

2-methyl-6-phenacylcyclohexan-1-one |

InChI |

InChI=1S/C15H18O2/c1-11-6-5-9-13(15(11)17)10-14(16)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 |

InChI Key |

WGZQXOVFBRWNKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1=O)CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Enamine Alkylation Route

One of the most established synthetic routes to this compound involves the alkylation of an enamine derived from 2-methylcyclohexanone with 2-bromoacetophenone or its equivalent.

Step 1: Enamine Formation

2-methylcyclohexanone is reacted with pyrrolidine to form the corresponding enamine (1-(1-cyclohexen-1-yl)pyrrolidine). This intermediate is stable and reactive towards alkylation.Step 2: Alkylation with 2-Bromoacetophenone

The enamine is treated with 2-bromoacetophenone in the presence of sodium iodide (NaI) in an aprotic polar solvent such as 1-methyl-2-pyrrolidinone (NMP) at ambient temperature. The NaI facilitates halide exchange and enhances the alkylation efficiency.Step 3: Hydrolysis

After completion of the alkylation (typically 10-11 hours), water is added to hydrolyze the enamine back to the ketone, yielding 2-methyl-6-(2-oxo-2-phenylethyl)cyclohexanone.Step 4: Workup and Purification

The reaction mixture is extracted with ethyl acetate and washed with water multiple times. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography using a cyclohexane/ethyl acetate gradient.

Yield and Purity:

This method typically affords the product in about 91% yield with 98% purity by HPLC analysis.

Catalytic Hydrogenation of Benzylidene Precursors

Another approach involves the hydrogenation of 2-benzylidene-6-methylcyclohexanone derivatives over platinum or nickel catalysts to yield the target compound.

- The precursor 2-benzylidene-6-methylcyclohexanone is subjected to catalytic hydrogenation under controlled pressure and temperature.

- Platinum or nickel catalysts facilitate the reduction of the double bond, producing 2-methyl-6-(2-oxo-2-phenylethyl)cyclohexanone.

- This method is useful for scale-up and industrial applications due to the mild conditions and high selectivity.

Related Synthetic Insights from Literature

- The use of enamine intermediates for alkylation is a classical and reliable method for functionalizing cyclohexanones at the alpha position.

- The choice of solvent (NMP) and additives (NaI) is critical for reaction efficiency and selectivity.

- Hydrolysis conditions must be carefully controlled to avoid side reactions and ensure high purity.

- Catalytic hydrogenation routes provide an alternative when starting from unsaturated precursors, offering a complementary synthetic strategy.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Enamine formation | Room temperature, pyrrolidine, 1-2 hours | Formation of stable enamine intermediate |

| Alkylation solvent | 1-methyl-2-pyrrolidinone (NMP) | Polar aprotic solvent enhances reactivity |

| Alkylation temperature | Ambient (20-25 °C) | Mild conditions prevent decomposition |

| Alkylation time | 10-11 hours | Ensures complete conversion |

| Hydrolysis | Addition of water, stirring 11 hours | Converts enamine to ketone |

| Purification | Flash chromatography (cyclohexane:EtOAc 9:1) | High purity isolation |

Mechanistic Considerations

- The enamine acts as a nucleophile attacking the electrophilic alpha-bromoacetophenone.

- Sodium iodide facilitates halide exchange, generating a more reactive iodo intermediate.

- Hydrolysis regenerates the ketone functionality, completing the synthesis.

- The reaction proceeds with high regioselectivity at the alpha position of the cyclohexanone ring.

Summary Table of Preparation Routes

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Enamine Alkylation + Hydrolysis | 2-methylcyclohexanone, pyrrolidine, 2-bromoacetophenone, NaI, NMP, water | ~91 | High yield, good purity, well-established | Requires careful handling of reagents |

| Catalytic Hydrogenation | 2-benzylidene-6-methylcyclohexanone, Pt or Ni catalyst, H2 gas | Variable | Scalable, mild conditions | Requires precursor synthesis |

Research Findings and Industrial Relevance

- The enamine alkylation method is widely used in research laboratories for the synthesis of substituted cyclohexanones due to its reliability and high selectivity.

- Catalytic hydrogenation methods are favored in industrial settings for scale-up due to operational simplicity and catalyst reusability.

- Recent advances in catalytic systems for related cyclohexanone derivatives emphasize the importance of solvent choice and catalyst modifiers to improve selectivity and yield.

- The compound serves as an important intermediate in pharmaceuticals and fine chemicals synthesis, making efficient preparation methods valuable.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-methyl-6-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

Cyclohexanone derivatives are crucial in the pharmaceutical industry. They serve as intermediates for synthesizing various bioactive compounds. For instance, derivatives of cyclohexanone have been utilized to create arylamines, which are essential in developing drugs with biological activities .

Case Study: Synthesis of Aryl Amines

A study demonstrated that methylcyclohexanone can be converted into cyclohexanone imines, followed by dehydrogenative aromatization to yield arylamines. These compounds have shown significant pharmacological activities, making them valuable in drug development .

Material Science

The compound also finds applications in material science, particularly in producing polymers such as nylon 6 and nylon 66. Cyclohexanone is a key raw material for these polymers, which are widely used in textiles and plastics .

Catalytic Reactions

Recent research has highlighted the use of cyclohexanone derivatives as catalysts in various organic reactions. For example, a catalytic system using palladium on carbon (Pd/C) has been shown to efficiently convert aromatic ethers into cyclohexanone derivatives with high yields . This method not only enhances reaction efficiency but also promotes sustainability by utilizing biomass-derived feedstocks.

Table 2: Yields of Cyclohexanone Derivatives from Aromatic Ethers

| Substrate | Yield (%) |

|---|---|

| Anisole | 96% |

| 4-Methyl anisole | 80.1% |

| 2-Methyl anisole | 90.3% |

Environmental Impact

The production methods utilizing biomass-derived feedstocks for synthesizing cyclohexanone and its derivatives contribute to more sustainable chemical processes. By converting waste materials into valuable chemicals, these methods minimize environmental impact while enhancing resource efficiency .

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-methyl-6-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved may include oxidation-reduction reactions and substitution processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Key Observations :

- The 2-oxo-2-phenylethyl group in the target compound introduces a conjugated ketone-aromatic system, enhancing polarity compared to non-oxygenated analogs like 2-benzyl-6-methylcyclohexanone. This could increase solubility in polar solvents (e.g., ethanol, DMSO) .

- The hydroxyphenylmethyl analog (CAS 62623-73-8) exhibits hydrogen-bonding capability due to its hydroxyl group, likely leading to higher melting points and crystallinity compared to the target compound .

Physicochemical Properties

- Thermal Stability : Bulky substituents (e.g., 2-oxo-2-phenylethyl) may lower melting points due to disrupted crystal packing, as seen in disordered structures of similar compounds (e.g., ) .

Crystallographic and Spectroscopic Features

- Crystal Packing: Analogs like 2,6-bis(benzylidene)cyclohexanone exhibit non-isomorphic crystal structures due to weak intermolecular interactions (e.g., C–H···O) . The target compound’s ketone group may promote hydrogen bonding, influencing crystallinity.

- Spectroscopy: ¹H NMR of the target compound would show distinct signals for the methyl group (~1.5–2.0 ppm) and aromatic protons (~7.0–7.5 ppm), similar to 2-benzyl-6-methylcyclohexanone ().

Biological Activity

Cyclohexanone, 2-methyl-6-(2-oxo-2-phenylethyl)- is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanone ring substituted with a methyl group and a 2-oxo-2-phenylethyl group. Its unique structure contributes to its reactivity and potential biological effects. The molecular formula and structural details are critical for understanding its interaction mechanisms.

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Cyclohexanone, 2-methyl-6-(2-oxo-2-phenylethyl)- | Cyclohexanone with a phenylethyl ketone substituent | Potential applications in pharmaceuticals due to reactivity with biological macromolecules |

Biological Interactions

Studies indicate that cyclohexanone derivatives often interact with proteins and nucleic acids, which can elucidate their mechanisms of action and toxicity profiles. For instance, research has shown that certain derivatives exhibit significant inhibition of histone acetyltransferase (HAT) p300 activity, indicating potential anticancer properties. Compounds similar to cyclohexanone have demonstrated micromolar IC50 values against p300, suggesting that structural modifications can enhance biological activity .

Antioxidant and Antimicrobial Activities

Research into the antioxidant properties of cyclohexanone derivatives has revealed promising results. For example, compounds derived from cyclohexanone have been shown to exhibit radical scavenging activities comparable to established antioxidants. The effectiveness of these compounds can vary significantly based on their structural characteristics and the conditions under which they are tested .

Additionally, antimicrobial activity has been observed in some cyclohexanone derivatives, making them candidates for further exploration in treating infections. Their ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents .

Case Studies

- Anticancer Activity : A study highlighted the anticancer effects of cyclohexanone derivatives on various cancer cell lines. The derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, indicating their potential as therapeutic agents in oncology .

- Antioxidant Efficacy : In comparative studies, cyclohexanone derivatives showed superior antioxidant activity compared to traditional antioxidants in DPPH and ABTS assays, suggesting their utility in preventing oxidative stress-related diseases .

- Antimicrobial Properties : Research has documented the inhibitory effects of cyclohexanone derivatives against several bacterial strains, supporting their development as novel antimicrobial agents .

Q & A

Q. Methodological Table :

| Step | Key Parameters | Yield Range | Reference |

|---|---|---|---|

| Enolate Formation | LDA, MnCl₂, THF, -78°C | 70-85% | |

| Alkylation | Benzyl bromide, 0°C, 12h | 60-75% | |

| Purification | Column chromatography (silica gel, hexane/EtOAc) | ≥95% purity |

How can computational modeling aid in predicting the reactivity and selectivity of substituents in cyclohexanone derivatives?

Advanced Research Focus

Density Functional Theory (DFT) calculations and molecular docking studies are pivotal for analyzing steric/electronic effects. For instance, the cyclohexanone scaffold’s conformation can be modeled to assess hydrogen-bonding interactions with catalytic sites, as demonstrated in HIV protease inhibitor design. Substituents like the 2-oxo-2-phenylethyl group can be evaluated for torsional strain and orbital overlap using Gaussian software .

Q. Key Findings :

- Steric Effects : Bulky substituents at the 6-position hinder axial attack in hydrogenation reactions.

- Electronic Effects : Electron-withdrawing groups (e.g., oxo) increase electrophilicity at the carbonyl carbon, enhancing nucleophilic addition rates .

Which spectroscopic techniques are most effective for characterizing the stereochemistry of 2-methyl-6-(2-oxo-2-phenylethyl)cyclohexanone?

Q. Basic Research Focus

NMR Spectroscopy :

- ¹H-NMR : Diastereotopic protons at C6 (δ 2.8–3.2 ppm) split into multiplets due to coupling with adjacent methyl and phenyl groups.

- ¹³C-NMR : Carbonyl resonance (C=O) appears at ~210 ppm, with quaternary carbons (C2, C6) between 45–55 ppm .

X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration, particularly for chiral centers at C2 and C3. Hydrogen-bonding networks are mapped using Olex2 .

Q. Example Data :

What strategies resolve discrepancies in catalytic efficiency data for hydrogenation reactions involving cyclohexanone derivatives?

Advanced Research Focus

Contradictory catalytic data (e.g., Pd vs. Rh catalysts) arise from differences in particle size, support material, and reaction conditions. For example:

Q. Resolution Framework :

Standardize Catalyst Characterization : Use TEM for particle size and BET for surface area.

Control Reaction Variables : Fix H₂/phenol ratio (1:4) and contact time (250 g·min/mol) .

What are the critical steps in optimizing reaction conditions for synthesizing cyclohexanone derivatives with high enantiomeric purity?

Q. Basic Research Focus

Catalyst Screening : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes).

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve enantioselectivity by stabilizing transition states.

Temperature Gradients : Lower temperatures (-20°C) reduce racemization .

Q. Case Study :

- Chiral Resolution : Use of (R)-BINOL-derived phosphoric acids achieves 90% ee in ketone alkylation .

How do steric and electronic effects of substituents influence the reaction pathways in cyclohexanone-based compounds?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.